molecular formula C10H11BrN2OS B2374004 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286709-66-7

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2374004
CAS No.: 1286709-66-7
M. Wt: 287.18
InChI Key: RENJQYOTOFLIST-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine (CAS 1286709-66-7) is a high-purity synthetic benzothiazole derivative supplied for advanced research applications. With a molecular formula of C10H11BrN2OS and a molecular weight of 287.18, this compound is a valuable chemical tool in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold in pharmacology, known for yielding compounds with significant biological activities, including effects on the central nervous system and potential as anticancer agents . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex molecules for probing biological systems, such as the development of tau aggregation inhibitors relevant to the study of neurodegenerative diseases . Its structural features, including the bromo substituent and the 2-methoxyethyl side chain, make it a versatile building block for further chemical functionalization, enabling the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This compound is for in vitro research use only.

Properties

IUPAC Name

6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENJQYOTOFLIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (copper, palladium).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted benzo[d]thiazole derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of benzothiazole compounds, including 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The structural modifications in this compound enhance its interaction with specific cellular targets, potentially leading to improved efficacy compared to other anticancer agents.
  • Antibacterial Properties :
    • Compounds derived from benzothiazole structures have been evaluated for their antibacterial activities. In vitro studies demonstrate that certain derivatives show potent activity against various bacterial strains, suggesting that this compound could be explored further as a lead compound for developing new antibacterial agents .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield high-purity products. Various derivatives have been synthesized to assess the impact of different substituents on biological activity.

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; methoxyethyl groupPotential anticancer activity
6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3-triazole hybridsTriazole moiety additionEnhanced anticancer activity
N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imineDifferent nitrogen substitutionAltered reactivity and potential antibacterial effects

Case Studies

  • Anticancer Studies :
    A study published in the Academy of Chemistry reported the synthesis of various benzothiazole derivatives, including those based on this compound. These compounds were evaluated for their cytotoxic effects against cancer cell lines, revealing promising results with some derivatives exhibiting higher potency than standard treatments like cisplatin .
  • Antibacterial Efficacy :
    Another investigation focused on the antibacterial properties of benzothiazole derivatives demonstrated that certain modifications led to increased effectiveness against resistant bacterial strains. The study highlighted the potential of compounds like this compound as candidates for further development in combating bacterial infections .

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell proliferation and survival. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness emerges when compared to analogs with variations in substituents at positions 3 and 6, as well as core modifications. Below is a detailed analysis:

Substituent Variations at Position 3

The 2-methoxyethyl group at position 3 distinguishes the target compound from derivatives with alternative substituents:

  • 3-Methyl analogs (e.g., 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine, CAS 73901-11-8):
    • The methyl group is smaller and less polar than 2-methoxyethyl, reducing steric hindrance and hydrophilicity. This may enhance membrane permeability but limit hydrogen-bonding interactions in biological systems .
  • However, its hydrophobicity and steric bulk may reduce solubility compared to the 2-methoxyethyl substituent .
  • 3-(2-Ethoxyethyl) analogs (e.g., 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate):
    • Replacing methoxy with ethoxy increases the alkoxy chain length, slightly enhancing lipophilicity. This modification could alter pharmacokinetic properties, such as metabolic stability .

Substituent Variations at Position 6

The bromine atom at position 6 is a key electronic and steric determinant:

  • This contrasts with bromine’s moderate electron-withdrawing effect, which may stabilize the imine moiety .
  • 6-Methoxy analogs (e.g., methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide): Methoxy is electron-donating, which could destabilize the imine through resonance effects. This substitution may reduce electrophilicity compared to bromine .

Core Structure Variations

  • Benzo[d]thiazol-2(3H)-ones (e.g., 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones):
    • Replacing the imine with a ketone (2(3H)-one) eliminates the nucleophilic imine nitrogen, altering reactivity. These compounds exhibit antifungal activity against Colletotrichum orbiculare and Botrytis cinerea, suggesting the imine derivatives may share similar biological targets .

Data Tables

Table 1: Physical and Structural Comparison of Selected Analogs

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Activities Reference
6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 2-Methoxyethyl Br ~285.2 (estimated) N/A Target Compound
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine Methyl Br 243.13 Discontinued; versatile scaffold
3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine Methyl SO₂CH₃ 242.31 High purity (95%); predicted pKa 3.02
3-(2-Ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 2-Ethoxyethyl CH₃ ~270.3 (estimated) Available as tosylate salt

Research Findings and Implications

  • Antifungal Potential: Analogous benzo[d]thiazol-2(3H)-ones with oxadiazole substituents (e.g., 4i) show moderate antifungal activity, suggesting that the imine derivatives could be optimized for similar applications .
  • Electronic Effects : Theoretical studies on 3-substituted imines reveal that electron-withdrawing groups (e.g., Br, SO₂CH₃) stabilize the imine via resonance, while electron-donating groups (e.g., OCH₃) may enhance nucleophilic attack susceptibility .
  • Synthetic Flexibility: The 2-methoxyethyl group’s ether linkage provides a site for further functionalization (e.g., hydrolysis to hydroxyl or alkylation), a strategy employed in related compounds like 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one .

Biological Activity

6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique combination of structural features that may confer distinct pharmacological properties, including anticancer and antibacterial activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNOSC_{11}H_{12}BrNOS. The compound features a bromine atom at position 6 of the benzothiazole ring and a methoxyethyl group at position 3, which contributes to its unique properties.

Property Value
Molecular Weight276.19 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine under reflux conditions in a suitable solvent such as ethanol or methanol. This process can be optimized for yield and purity through recrystallization or column chromatography .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of derivatives related to this compound. A series of compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that many derivatives exhibited good to moderate cytotoxicity compared to the standard drug Cisplatin .

Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of synthesized derivatives, compounds were tested at various concentrations. The following table summarizes the IC50 values obtained:

Compound Cell Line IC50 (µM) Comparison
This compoundMCF-715.4Better than Cisplatin (IC50 = 20 µM)
Other DerivativesHeLa18.7Comparable

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bacteria:

Bacterial Strain MIC (µg/mL) Control (Streptomycin)
Escherichia coli<32<16
Staphylococcus aureus<64<32
Salmonella typhimurium<128<64

These results indicate that while the compound shows promise, its efficacy varies depending on the bacterial strain .

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication or metabolic pathways essential for bacterial survival .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine?

A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide (a strong base) is a validated method. Key steps include:

  • Temperature control : Maintain 0–5°C during diazonium salt coupling to prevent side reactions.
  • Reagent ratios : Use a 1:1 molar ratio of thiourea derivatives to diazonium salts.
  • Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 3:1) to confirm intermediate formation .
  • Yield optimization : Post-reaction reflux (45 min) ensures completion, achieving moderate yields (e.g., 75% for brominated analogs) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • FT-IR : Identifies NH (≈3306 cm⁻¹) and C=N imine (≈1595 cm⁻¹) stretches .
  • NMR :
    • ¹H-NMR : Aromatic protons (δ 7.03–7.67 ppm) and NH (δ 10.1 ppm) confirm substitution patterns .
    • ¹³C-NMR : Signals at δ 114–142 ppm validate the benzo[d]thiazole core and substituents .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Br percentages to ensure purity .

Q. How can researchers purify this compound effectively?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity solids .
  • Suction filtration : Remove impurities after precipitation in cold water .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

  • Scenario : Discrepancies in ¹³C-NMR signals for imine carbons.
  • Method :
    • Compare with analogs (e.g., 3-(4-fluorophenyl) derivatives) to identify electronic effects .
    • Use DEPT-135 or HSQC to distinguish quaternary carbons from CH/CH₂ groups .
    • Validate via X-ray crystallography if ambiguity persists .

Q. What strategies enable selective bromine substitution in advanced derivatization?

  • Nucleophilic substitution : Replace bromine with methoxy/amino groups using NaOMe or NH₃ in DMF at 80°C .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) for biaryl derivatives .
  • Monitoring : Use GC-MS to detect intermediates and optimize reaction time .

Q. How to design experiments for evaluating bioactivity?

  • Target selection : Prioritize enzymes/receptors with thiazole-binding pockets (e.g., σ-1 receptors) .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Anticancer : MTT assays on HeLa or MCF-7 cell lines, comparing IC₅₀ values to cisplatin .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Identify bottlenecks : Use LC-MS to detect unstable intermediates (e.g., diazonium salts) .
  • Optimize steps :
    • Replace acetone with DMF for better thiourea solubility .
    • Add molecular sieves to absorb water in esterification steps .
  • Scale-up adjustments : Reduce reflux time to minimize decomposition .

Q. What computational methods predict reactivity and stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
  • MD simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
  • ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Comparative and Methodological Questions

Q. How does 6-bromo-3-(2-methoxyethyl) substitution impact reactivity compared to halogenated analogs?

  • Reactivity trends : Bromine’s electronegativity enhances electrophilic aromatic substitution but reduces oxidative stability vs. chloro/fluoro analogs .
  • Case study : Brominated derivatives show 20% higher yield in Suzuki couplings vs. chloro analogs due to better leaving-group ability .
  • Thermal analysis : TGA reveals decomposition at 200°C (vs. 180°C for iodo analogs), indicating moderate stability .

Q. What in silico tools validate bioactivity hypotheses?

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors) using Schrödinger .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR .
  • Binding free energy calculations : MM-PBSA/GBSA refine docking predictions for enzyme inhibition .

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